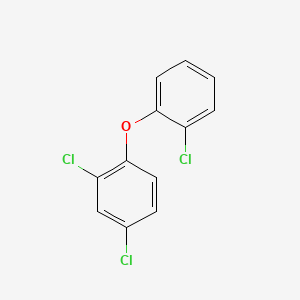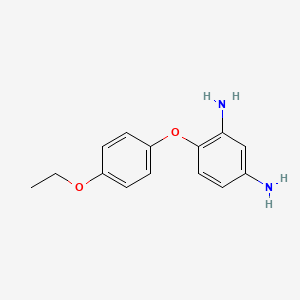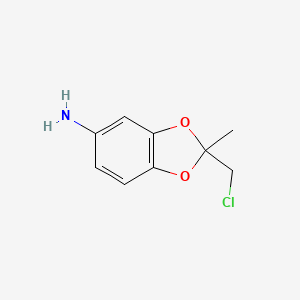
2-(Chloromethyl)-2-methyl-2H-1,3-benzodioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-2-methyl-2H-1,3-benzodioxol-5-amine is an organic compound that belongs to the class of benzodioxoles It features a benzene ring fused with a dioxole ring, with a chloromethyl and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-methyl-2H-1,3-benzodioxol-5-amine typically involves the chloromethylation of a precursor compound. One common method is the Blanc chloromethylation, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require an acidic environment and controlled temperatures to ensure the formation of the desired chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-methyl-2H-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary amine, while oxidation can produce an aldehyde or carboxylic acid.
Scientific Research Applications
2-(Chloromethyl)-2-methyl-2H-1,3-benzodioxol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-methyl-2H-1,3-benzodioxol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules . This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzimidazole: Used as an intermediate in pharmaceutical synthesis.
2-(Chloromethyl)-3-trimethylsilyl-1-propene: Utilized in organic synthesis.
Uniqueness
2-(Chloromethyl)-2-methyl-2H-1,3-benzodioxol-5-amine is unique due to its specific structural features, such as the presence of both a chloromethyl and a methyl group on the benzodioxole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Properties
CAS No. |
65766-66-7 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-(chloromethyl)-2-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C9H10ClNO2/c1-9(5-10)12-7-3-2-6(11)4-8(7)13-9/h2-4H,5,11H2,1H3 |
InChI Key |
KNMAYSUQNFVEEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



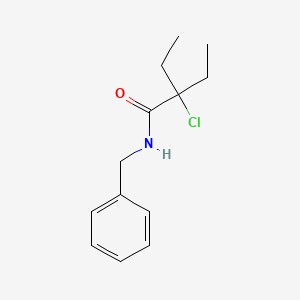

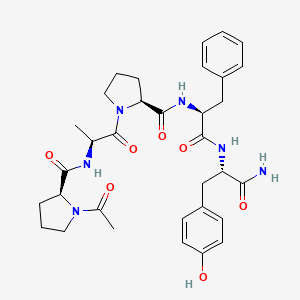
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
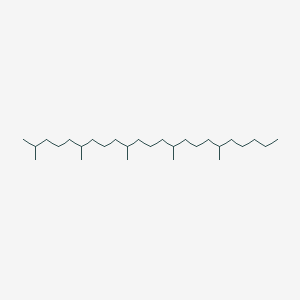

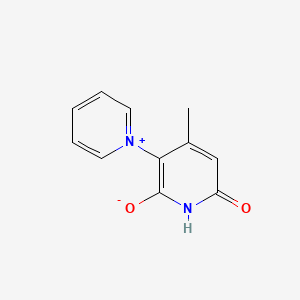
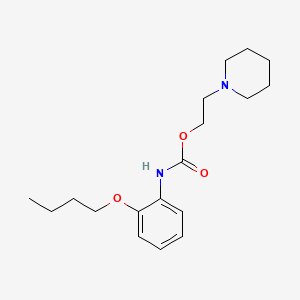
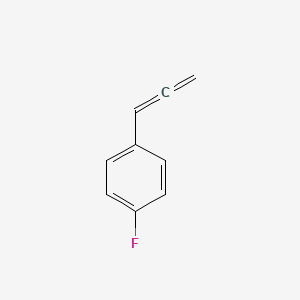
![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
